molecular formula C8H9ClN2O2 B13581597 7-(Aminomethyl)-2,3-dihydro-1,3-benzoxazol-2-onehydrochloride

7-(Aminomethyl)-2,3-dihydro-1,3-benzoxazol-2-onehydrochloride

Cat. No.: B13581597
M. Wt: 200.62 g/mol
InChI Key: OJLQNSFFZFHNPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(Aminomethyl)-2,3-dihydro-1,3-benzoxazol-2-onehydrochloride is a chemical compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Aminomethyl)-2,3-dihydro-1,3-benzoxazol-2-onehydrochloride typically involves the reaction of 2-aminophenol with formaldehyde and formic acid to form the benzoxazole ring. The aminomethyl group is then introduced through a Mannich reaction, which involves the reaction of the benzoxazole with formaldehyde and a primary or secondary amine. The hydrochloride salt is formed by treating the resulting compound with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

7-(Aminomethyl)-2,3-dihydro-1,3-benzoxazol-2-onehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The aminomethyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound .

Scientific Research Applications

7-(Aminomethyl)-2,3-dihydro-1,3-benzoxazol-2-onehydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 7-(Aminomethyl)-2,3-dihydro-1,3-benzoxazol-2-onehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 7-(Methylamino)methyl-2,3-dihydro-1,3-benzoxazol-2-onehydrochloride
  • 7-(Formylamino)methyl-2,3-dihydro-1,3-benzoxazol-2-onehydrochloride
  • 7-Carboxy-2,3-dihydro-1,3-benzoxazol-2-onehydrochloride

Uniqueness

7-(Aminomethyl)-2,3-dihydro-1,3-benzoxazol-2-onehydrochloride is unique due to its specific aminomethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H9ClN2O2

Molecular Weight

200.62 g/mol

IUPAC Name

7-(aminomethyl)-3H-1,3-benzoxazol-2-one;hydrochloride

InChI

InChI=1S/C8H8N2O2.ClH/c9-4-5-2-1-3-6-7(5)12-8(11)10-6;/h1-3H,4,9H2,(H,10,11);1H

InChI Key

OJLQNSFFZFHNPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)NC(=O)O2)CN.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.